4-(Trifluoromethyl)-D-phenylalanine
CAS No.: 114872-99-0
Cat. No.: VC21537662
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114872-99-0 |
---|---|
Molecular Formula | C10H10F3NO2 |
Molecular Weight | 233.19 g/mol |
IUPAC Name | (2R)-2-azaniumyl-3-[4-(trifluoromethyl)phenyl]propanoate |
Standard InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
Standard InChI Key | CRFFPDBJLGAGQL-MRVPVSSYSA-N |
Isomeric SMILES | C1=CC(=CC=C1C[C@H](C(=O)[O-])[NH3+])C(F)(F)F |
SMILES | C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])C(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])C(F)(F)F |
Introduction
Chemical Structure and Identity
4-(Trifluoromethyl)-D-phenylalanine is a modified form of the amino acid phenylalanine, featuring a trifluoromethyl group at the para position of the phenyl ring. As a D-enantiomer, it represents the non-natural configuration of the amino acid.
Basic Information
The compound is characterized by the following properties:
Structural Features
4-(Trifluoromethyl)-D-phenylalanine contains several key structural components:
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A carboxylic acid group (-COOH)
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A primary amine group (-NH2)
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A chiral alpha carbon in the R configuration (D-enantiomer)
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A phenyl ring with a trifluoromethyl (CF3) substituent at the para position
The trifluoromethyl group significantly influences the compound's properties, including increased lipophilicity and altered electronic distribution within the molecule. This makes it particularly useful in pharmaceutical research and peptide chemistry applications .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(Trifluoromethyl)-D-phenylalanine is essential for its effective utilization in research and synthesis applications.
Physical Properties
The following table summarizes the key physical properties of 4-(Trifluoromethyl)-D-phenylalanine:
Property | Value | Source |
---|---|---|
Physical Form | Powder | |
Boiling Point | 311.5±42.0 °C (Predicted) | |
Density | 1.364±0.06 g/cm³ (Predicted) | |
pKa | 2.15±0.10 (Predicted) | |
Recommended Storage | -15°C |
Chemical Properties
The compound exhibits several notable chemical properties:
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Amphoteric nature, capable of functioning as both an acid and a base due to its carboxylic acid and amine groups
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Enhanced lipophilicity compared to natural phenylalanine due to the trifluoromethyl group
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Altered electronic properties of the aromatic ring resulting from the electron-withdrawing effect of the CF3 group
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Increased metabolic stability compared to non-fluorinated analogues
The trifluoromethyl group significantly influences the compound's behavior in chemical reactions and biological systems, making it valuable for specialized applications in medicinal chemistry.
Synthesis Methods
Several synthetic routes have been developed to produce 4-(Trifluoromethyl)-D-phenylalanine, with varying approaches depending on the specific requirements and scale of production.
Chemical Synthesis Approaches
One approach to synthesizing this compound involves chiral D-phenylalanine preparation methods, as referenced in patent literature . While the specific details for 4-(Trifluoromethyl)-D-phenylalanine are not fully elaborated in the available search results, the general methodology likely involves modifications to established D-phenylalanine synthesis routes.
Masked Ketone Strategy
A related synthesis approach has been reported for phenylalanine-derived trifluoromethyl ketones, which involves:
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Nucleophilic trifluoromethylation of aryl bromides using CF3Si(CH3)3
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Oxidation of trifluorocarbinol intermediates
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Wittig olefination to create masked ketone precursors
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Negishi cross-coupling with protected β-iodoalanine derivatives
This synthetic route demonstrates the complexity involved in creating trifluoromethylated phenylalanine derivatives, with the key challenge being the successful incorporation of the trifluoromethyl group while maintaining the stereochemical integrity of the amino acid backbone .
Chemical Reactivity
The presence of the trifluoromethyl group significantly modifies the reactivity profile of 4-(Trifluoromethyl)-D-phenylalanine compared to natural phenylalanine.
Types of Reactions
4-(Trifluoromethyl)-D-phenylalanine can participate in various chemical reactions, including:
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Oxidation reactions: The compound can undergo oxidation under specific conditions to form corresponding oxidized products
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Reduction reactions: Reduction can modify the functional groups present in the compound
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Substitution reactions: The trifluoromethyl group can influence substitution reactions, particularly on the aromatic ring
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Peptide bond formation: The compound can be incorporated into peptides through standard peptide coupling chemistry
Reactivity in Peptide Synthesis
The incorporation of 4-(Trifluoromethyl)-D-phenylalanine into peptides requires consideration of its unique steric and electronic properties. Standard peptide coupling reagents can generally be employed, though optimization may be necessary to achieve high yields. The resulting peptides typically exhibit:
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Increased resistance to enzymatic degradation
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Altered conformational preferences
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Modified binding properties to target receptors
Applications in Research
4-(Trifluoromethyl)-D-phenylalanine has found numerous applications in scientific research, particularly in medicinal chemistry and peptide design.
Chemical Applications
In synthetic chemistry, the compound serves as:
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A building block for complex organic molecules
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A reagent in specialized chemical reactions
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A structural component in the design of peptidomimetics
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A precursor for trifluoromethyl ketones used in dioxirane-mediated oxidations
Peptide Science Applications
The integration of 4-(Trifluoromethyl)-D-phenylalanine into peptides offers several advantages:
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Enhanced peptide stability against enzymatic degradation
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Improved pharmacokinetic properties
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Altered peptide secondary structure
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Modified receptor binding profiles
These properties make it particularly valuable in the development of peptide-based therapeutics with improved drug-like characteristics .
Biological Activity and Medicinal Applications
The biological properties of 4-(Trifluoromethyl)-D-phenylalanine and its derivatives have been investigated for various therapeutic applications.
Comparison with Similar Compounds
Understanding how 4-(Trifluoromethyl)-D-phenylalanine compares to related compounds provides valuable context for its applications and properties.
Structural Analogues
The following table compares 4-(Trifluoromethyl)-D-phenylalanine with structurally related compounds:
Compound | Structural Difference | Key Distinction |
---|---|---|
4-(Trifluoromethyl)-L-phenylalanine | L-enantiomer vs. D-enantiomer | Different stereochemistry leads to altered biological activity |
D-phenylalanine | Lacks trifluoromethyl group | Reduced lipophilicity and different electronic properties |
Boc-4-(trifluoromethyl)-D-phenylalanine | Contains Boc protecting group | Used as a protected intermediate in peptide synthesis |
4-Methyl-D-phenylalanine | Contains methyl instead of trifluoromethyl | Less electron-withdrawing effect, different steric properties |
Current Research and Future Directions
The field of trifluoromethylated amino acids continues to evolve, with 4-(Trifluoromethyl)-D-phenylalanine playing a significant role in various research areas.
Emerging Applications
Current research directions involving 4-(Trifluoromethyl)-D-phenylalanine include:
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Development of novel peptide-based catalysts for oxidation chemistry
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Creation of proteolytically stable peptide therapeutics
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Design of peptidomimetics with enhanced pharmacokinetic properties
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Exploration of new synthetic methodologies for fluorinated amino acids
Research Challenges
Despite its utility, several challenges remain in working with 4-(Trifluoromethyl)-D-phenylalanine:
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Optimizing stereoselective synthesis routes
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Improving the efficiency of incorporation into peptides
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Understanding the full scope of its influence on peptide structure and function
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Developing more accessible and cost-effective production methods
Addressing these challenges will likely expand the applications of this valuable building block in pharmaceutical research and chemical synthesis .
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